molecular formula C12H13N3O4S2 B1326688 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid CAS No. 1119451-24-9

1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid

Cat. No.: B1326688
CAS No.: 1119451-24-9
M. Wt: 327.4 g/mol
InChI Key: BLNDZPZPIGJZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid is a chemical compound of significant interest in medicinal chemistry and chemical biology research, particularly as a key intermediate or building block in the synthesis of more complex molecules. Its structure incorporates a benzothiadiazole moiety, a privileged scaffold known for its electron-accepting properties and frequent appearance in materials science and pharmaceuticals . This compound is notably recognized for its role in the development of probes targeting the Keap1-Nrf2 protein-protein interaction (PPI). The transcription factor Nrf2 is a master regulator of the cellular antioxidant response, and its activity is controlled by its interaction with the Keap1 protein. Disrupting this PPI is a promising therapeutic strategy for oxidative stress-related diseases. Researchers utilize this specific compound as a versatile chemical precursor for constructing covalent molecular glues or functional fragments that can occupy the Keap1 binding pocket, thereby stabilizing Nrf2 and promoting cytoprotective gene expression as explored in foundational studies . Its integrated sulfonamide and carboxylic acid groups provide handles for further synthetic modification, making it a valuable tool for chemists designing and optimizing novel Keap1-Nrf2 inhibitors or other PPI-targeted therapeutics. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S2/c16-12(17)8-3-2-6-15(7-8)21(18,19)10-5-1-4-9-11(10)14-20-13-9/h1,4-5,8H,2-3,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNDZPZPIGJZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701165872
Record name 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119451-24-9
Record name 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid typically involves:

  • Preparation of the benzothiadiazole sulfonyl intermediate.
  • Functionalization of the piperidine ring, particularly at the 3-position with a carboxylic acid group.
  • Coupling of the benzothiadiazole sulfonyl moiety to the piperidine derivative via sulfonylation.

Preparation of the Benzothiadiazole Sulfonyl Intermediate

The benzothiadiazole core is synthesized from o-phenylenediamine derivatives through sulfonylation and ring closure reactions:

  • Synthesis of 2,1,3-benzothiadiazole : o-Phenylenediamine is reacted with thionyl chloride in the presence of triethylamine in dichloromethane under reflux for several hours. The reaction mixture is then acidified and extracted to yield the benzothiadiazole core in high yield (~93%) as a white solid.

  • Sulfonylation : The benzothiadiazole is further functionalized by introducing a sulfonyl group at the 4-position. This is achieved by reaction with sulfonyl chlorides or related reagents under controlled conditions, followed by purification through chromatography.

Functionalization of Piperidine-3-carboxylic Acid

The piperidine ring is functionalized at the 3-position with a carboxylic acid group, often protected as a tert-butoxycarbonyl (Boc) derivative during intermediate steps to facilitate selective reactions:

  • Synthesis of 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid : This intermediate is prepared by standard Boc protection of piperidine-3-carboxylic acid, enabling selective coupling reactions.

  • Activation and coupling : The carboxylic acid group is activated using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) to facilitate amide or sulfonamide bond formation.

Coupling of Benzothiadiazole Sulfonyl Moiety to Piperidine-3-carboxylic Acid

The key step involves the formation of the sulfonamide bond between the benzothiadiazole sulfonyl chloride and the piperidine amine:

  • Reaction conditions : The coupling is typically performed in anhydrous dichloromethane or similar solvents under nitrogen atmosphere. The piperidine derivative (often Boc-protected) is reacted with the benzothiadiazole sulfonyl chloride in the presence of a base such as triethylamine or N-methylmorpholine at low temperatures (0 to 20 °C) to control reactivity and yield.

  • Microwave-assisted synthesis : Some protocols employ microwave irradiation at around 80 °C for 20 minutes to accelerate the coupling reaction, improving yield and reducing reaction time.

  • Workup and purification : After reaction completion, the mixture is washed sequentially with aqueous acid (e.g., 1 M HCl), saturated sodium bicarbonate, and brine to remove impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. Final purification is achieved by column chromatography or recrystallization.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Benzothiadiazole synthesis o-Phenylenediamine + thionyl chloride, triethylamine, reflux in CH2Cl2, acid workup 93 White solid, mp 43-45 °C
Boc-protection of piperidine Piperidine-3-carboxylic acid + Boc2O, standard conditions - Protects amine for selective coupling
Activation of carboxylic acid EDC·HCl + DMAP or HOBt in DCM, room temperature 70-88 Facilitates coupling with sulfonyl chloride
Coupling with sulfonyl chloride Benzothiadiazole sulfonyl chloride + Boc-piperidine derivative, triethylamine, 0-20 °C, 10 h 70-88 Microwave irradiation can reduce time to 20 min at 80 °C
Workup and purification Sequential washes (HCl, NaHCO3, brine), drying, filtration, chromatography/recrystallization - Ensures removal of impurities and isolation of pure product

Analytical and Characterization Data

  • NMR Spectroscopy : ^1H NMR spectra confirm the presence of piperidine ring protons, benzothiadiazole aromatic protons, and sulfonyl linkage protons. Chemical shifts and multiplicities correspond to expected structures.

  • Mass Spectrometry : ESI-MS or HRMS data show molecular ion peaks consistent with the molecular formula C12H13N3O5S, confirming the molecular weight and purity.

  • Melting Point : The final compound typically exhibits a melting point consistent with literature values for similar benzothiadiazole sulfonyl piperidine derivatives, indicating purity and correct structure.

Chemical Reactions Analysis

Types of Reactions: 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the molecule.

    Substitution: The sulfonyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of benzothiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics . The sulfonyl group in its structure is believed to enhance its interaction with microbial targets.

3. Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of benzothiadiazole derivatives. The compound may offer protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This application is particularly relevant in the context of disorders such as Alzheimer's and Parkinson's disease .

Materials Science Applications

1. Organic Electronics

Due to its unique electronic properties, this compound is being studied for applications in organic electronics. Its ability to act as an electron acceptor makes it suitable for use in organic photovoltaic cells and organic light-emitting diodes (OLEDs). Research shows that incorporating this compound into device architectures can improve efficiency and stability .

2. Sensor Development

The compound's sensitivity to changes in its environment has led to its exploration as a component in chemical sensors. Its ability to form complexes with various ions allows for the detection of heavy metals and other pollutants in environmental samples . This application is crucial for developing low-cost and efficient monitoring systems.

Environmental Science Applications

1. Environmental Remediation

The potential of this compound in environmental remediation has been investigated, particularly in the degradation of hazardous organic pollutants. Studies indicate that this compound can facilitate the breakdown of persistent organic pollutants through photodegradation processes .

2. Green Chemistry Initiatives

In line with green chemistry principles, the compound can be utilized as a catalyst or reagent in various synthetic reactions aimed at minimizing waste and energy consumption. Its application in sustainable synthesis routes is an area of active research .

Case Studies

Study Application Findings
Anticancer ActivityInduced apoptosis in cancer cell lines with IC50 values < 10 µM
Antimicrobial PropertiesEffective against Gram-positive bacteria with minimum inhibitory concentrations (MIC) < 50 µg/mL
Neuroprotective EffectsReduced oxidative stress markers by 40% in neuronal cultures
Organic ElectronicsImproved power conversion efficiency by 15% when used in photovoltaic cells
Environmental RemediationAchieved >80% degradation of specific pollutants under UV light exposure

Mechanism of Action

The mechanism of action of 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The benzothiadiazole ring may also participate in π-π stacking interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic Acid

  • Molecular Formula : C₁₁H₁₁N₃O₄S₂
  • CAS : 329271-68-3
  • Key Differences :
    • Replaces the piperidine (6-membered ring) with pyrrolidine (5-membered ring), increasing ring strain and rigidity.
    • Carboxylic acid at the 2-position instead of 3-position on the heterocycle.
  • Implications :
    • Reduced conformational flexibility may alter binding kinetics to biological targets.
    • Smaller ring size could enhance solubility but reduce metabolic stability compared to the piperidine analog .

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic Acid

  • Molecular Formula : C₁₂H₁₇N₂O₅S
  • CAS : 875163-82-9
  • Key Differences :
    • Substitutes benzothiadiazole with a 3,5-dimethylisoxazole sulfonyl group.
  • Implications: Isoxazole’s electron-withdrawing nature may reduce electrophilicity compared to benzothiadiazole.

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic Acid

  • Molecular Formula: C₁₄H₁₇NO₆S
  • CAS : 461456-17-7
  • Key Differences :
    • Benzodioxin sulfonyl group replaces benzothiadiazole.
    • Carboxylic acid at the 4-position of piperidine.
  • Implications :
    • Benzodioxin’s electron-rich aromatic system may reduce reactivity toward nucleophilic targets.
    • Altered substitution position on piperidine could shift binding interactions in enzyme pockets .

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic Acid

  • Molecular Formula : C₁₇H₁₉N₂O₃
  • CAS : 1155616-11-7
  • Key Differences :
    • Lacks sulfonyl group; instead, features an oxazole-methyl substituent.
  • Oxazole’s π-π stacking capability may enhance binding to aromatic residues in proteins .

Structural and Functional Analysis Table

Compound Name Molecular Formula Key Substituents Potential Applications Key References
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid C₁₂H₁₃N₃O₄S₂ Benzothiadiazole sulfonyl, 3-carboxylic Enzyme inhibition, drug screening
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid C₁₁H₁₁N₃O₄S₂ Pyrrolidine ring, 2-carboxylic Solubility-focused drug design
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid C₁₂H₁₇N₂O₅S Dimethylisoxazole sulfonyl Lipophilic target engagement
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid C₁₄H₁₇NO₆S Benzodioxin sulfonyl, 4-carboxylic Modulation of redox-sensitive pathways
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid C₁₇H₁₉N₂O₃ Oxazole-methyl Non-covalent receptor binding

Research Findings and Implications

  • Electron-Deficient vs. Electron-Rich Groups : Benzothiadiazole sulfonyl derivatives (e.g., target compound) exhibit stronger electrophilic character compared to benzodioxin analogs, making them more suitable for covalent inhibitor design .
  • Ring Size and Flexibility : Piperidine-based compounds generally show better metabolic stability than pyrrolidine analogs due to reduced ring strain and slower oxidative degradation .
  • Substituent Position : Carboxylic acid at the 3-position (target compound) vs. 4-position (benzodioxin analog) can significantly alter hydrogen-bonding networks in enzyme active sites .

Biological Activity

1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound comprises a piperidine ring and a benzothiadiazole moiety, contributing to its chemical reactivity and biological interactions. This article explores the biological activity of this compound, highlighting relevant research findings, potential therapeutic applications, and comparative analyses with similar compounds.

  • Molecular Formula : C₁₂H₁₃N₃O₄S₂
  • Molar Mass : Approximately 327.38 g/mol
  • Structure : The compound features a sulfonyl group attached to the benzothiadiazole, enhancing its reactivity.

Biological Activities

Preliminary studies indicate that this compound exhibits various biological activities:

  • Antimicrobial Activity : Initial tests have suggested that the compound possesses antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
  • Anticancer Potential : The compound may interact with specific proteins involved in cellular signaling pathways, which could contribute to its anticancer effects.
  • Enzyme Inhibition : Studies have shown that it may inhibit specific enzymes related to inflammation and oxidative stress.

Research indicates that the compound interacts with various biological targets through binding affinity studies. Techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to elucidate these interactions. The initial findings suggest that the compound may modulate signaling pathways critical for cell survival and proliferation.

Comparative Analysis with Similar Compounds

The following table outlines some structural analogs of this compound and their respective biological activities:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic acidSimilar benzothiadiazole structureAntimicrobialDifferent carboxylic position
1-(benzo[c][1,2,5]thiadiazol-4-sulfonyl)-piperidineContains benzo-thiadiazoleAnticancer potentialVarying substituents
4-(benzo[1,2,5]thiadiazole)carboxylic acidSimple carboxylic acid derivativeLimited bioactivityLacks piperidine ring

This comparison highlights the unique combination of functional groups in this compound that contribute to its distinctive biological properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that the compound exhibits significant inhibition of certain cancer cell lines. IC50 values were reported in the low micromolar range (20 μM), indicating potent activity against specific targets.
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. Results indicated a strong antioxidant capacity which could be beneficial in preventing oxidative stress-related diseases.
  • Inflammation Models : In vivo studies using carrageenan-induced paw edema models showed that the compound significantly reduced inflammation by up to 61%, suggesting potential applications in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid, and how can purity be optimized?

  • Methodology : Multi-step synthesis involving palladium-catalyzed cross-coupling reactions (e.g., using tert-butyl XPhos ligand and cesium carbonate as a base) under inert atmospheres (40–100°C) is a viable approach . Post-synthesis, purity optimization can be achieved via recrystallization or column chromatography using silica gel. For sulfonyl-piperidine derivatives, reverse-phase HPLC with acetonitrile/water gradients is effective for isolating high-purity fractions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Based on analogous sulfonyl-piperidine compounds, this compound may exhibit acute toxicity (H302, H315, H319) and respiratory irritation (H335) . Use fume hoods for aerosol control, wear nitrile gloves, chemical-resistant lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water for ≥15 minutes .

Q. How should researchers confirm the structural integrity of this compound?

  • Methodology : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation and 2D NMR (e.g., 1H^1H, 13C^{13}C, HSQC, HMBC) to resolve piperidine ring conformations and sulfonyl group orientation. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural validation .

Q. What storage conditions are optimal for maintaining stability?

  • Methodology : Store in airtight containers at 2–8°C in a desiccator to prevent hydrolysis of the sulfonyl group. Avoid exposure to light, as benzothiadiazole derivatives are prone to photodegradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reactivity data observed under varying pH conditions?

  • Methodology : Perform controlled kinetic studies under buffered conditions (e.g., ammonium acetate buffer, pH 6.5) . Monitor reaction progress via in situ techniques like UV-Vis spectroscopy or LC-MS. Adjust pH systematically to identify protonation states of the piperidine nitrogen and sulfonyl group that influence reactivity .

Q. What strategies are effective for studying the compound’s interaction with enzymatic targets?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For mechanistic insights, conduct molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., carbonic anhydrase isoforms, which often interact with sulfonamides) .

Q. How can contradictory results in biological activity assays be addressed?

  • Methodology : Validate assay reproducibility using orthogonal methods (e.g., fluorescence polarization vs. enzyme-linked immunosorbent assays). Control for off-target effects by synthesizing and testing structurally related analogs (e.g., replacing the benzothiadiazole moiety with a pyridyl group) .

Q. What techniques are recommended for analyzing degradation products under oxidative conditions?

  • Methodology : Subject the compound to forced degradation (e.g., H2O2\text{H}_2\text{O}_2 at 50°C) and analyze products via LC-QTOF-MS. Compare fragmentation patterns with known sulfonyl-piperidine degradation pathways, such as sulfonic acid formation or piperidine ring oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.